molecular formula C29H27N3O2 B13948237 Furo[3,4-b]pyridin-7(5H)-one, 5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)- CAS No. 50668-46-7

Furo[3,4-b]pyridin-7(5H)-one, 5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)-

Cat. No.: B13948237
CAS No.: 50668-46-7
M. Wt: 449.5 g/mol
InChI Key: UXFQRLQOVIFPQK-UHFFFAOYSA-N
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Description

Furo[3,4-b]pyridin-7(5H)-one, 5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)- is a structurally complex heterocyclic compound featuring a fused furopyridinone core (a furan ring fused with a pyridine-lactone system) substituted at the 5-position with two 1-ethyl-2-methylindol-3-yl groups . Its molecular formula is C₃₇H₃₁N₃O₂, with a molecular weight of approximately 549.67 g/mol. The compound’s SMILES notation (C12C(=O)OC(...)) highlights the bis-indolyl substitution pattern, which likely enhances steric bulk and lipophilicity compared to simpler analogs .

Properties

CAS No.

50668-46-7

Molecular Formula

C29H27N3O2

Molecular Weight

449.5 g/mol

IUPAC Name

5,5-bis(1-ethyl-2-methylindol-3-yl)furo[3,4-b]pyridin-7-one

InChI

InChI=1S/C29H27N3O2/c1-5-31-18(3)25(20-12-7-9-15-23(20)31)29(22-14-11-17-30-27(22)28(33)34-29)26-19(4)32(6-2)24-16-10-8-13-21(24)26/h7-17H,5-6H2,1-4H3

InChI Key

UXFQRLQOVIFPQK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C2=CC=CC=C21)C3(C4=C(C(=O)O3)N=CC=C4)C5=C(N(C6=CC=CC=C65)CC)C)C

Origin of Product

United States

Preparation Methods

The synthesis of Furo[3,4-b]pyridin-7(5H)-one, 5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)- can be achieved through several synthetic routes. One common method involves the use of an Rh-catalyzed tandem reaction, which allows for the construction of the furo[3,4-b]pyridine core along with the attachment of the indole groups . The reaction conditions typically involve the use of specific solvents and temperatures to ensure the desired product is obtained with high yield and purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Furo[3,4-b]pyridin-7(5H)-one, 5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while reduction reactions may result in the formation of reduced forms of the compound.

Scientific Research Applications

Furo[3,4-b]pyridin-7(5H)-one, 5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules.

In medicine, this compound may be explored for its potential use in treating various diseases and conditions. Its ability to interact with specific molecular targets and pathways makes it a promising candidate for drug development. In the industry, it can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Furo[3,4-b]pyridin-7(5H)-one, 5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • The target compound distinguishes itself through its bis-indolyl substitution, which introduces significant steric hindrance and lipophilicity compared to the unsubstituted furopyridinone scaffold in .
  • The triazolopyrimidinone derivative shares a fused heterocyclic core but differs in ring composition (triazole + pyrimidinone vs. furan + pyridine-lactone) and substituent chemistry (hydroxyphenyl vs. indolyl).

Physicochemical Properties and Spectral Data

Table 2: Spectral and Analytical Data Comparison

Compound Name IR Peaks (cm⁻¹) ¹H-NMR Features (DMSO-d₆) Mass Spectrometry (m/z)
Target Compound Not reported Expected complexity due to indolyl protons Not reported
5H,7H-Furo[3,4-b]pyridin-7-one Lactone C=O ~1680–1700* Simple aromatic protons Not reported
Triazolopyrimidinone derivative 3433 (OH), 1680 (C=O) δ 2.35 (CH₃), 6.16 (pyrimidine-H), 10.41 (OH) 318 (M⁺)

Notes:

  • The triazolopyrimidinone derivative exhibits a distinct OH stretch (3433 cm⁻¹) and a carbonyl peak (1680 cm⁻¹), aligning with its lactam and phenolic functionalities.

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